1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine is a compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides . This method leverages the electron-withdrawing effect of the trifluoromethyl group to increase reactivity, allowing for the generation of multiple stereogenic centers in a single operation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic hydrogenation techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group, potentially leading to the formation of thiols or sulfides.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and radical initiators for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity. The cyclopropylsulfonyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethylsulfonyl)piperidine: Similar in structure but lacks the cyclopropyl group.
3-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group but differs in the position and absence of the sulfonyl group.
Uniqueness
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine is unique due to the combination of the cyclopropylsulfonyl and trifluoromethyl groups on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2S/c10-9(11,12)7-3-5-13(6-4-7)16(14,15)8-1-2-8/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSRAOBGFUHJDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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